molecular formula C5H9NO2 B3430074 N-(oxolan-3-ylmethylidene)hydroxylamine CAS No. 79710-87-5

N-(oxolan-3-ylmethylidene)hydroxylamine

Cat. No.: B3430074
CAS No.: 79710-87-5
M. Wt: 115.13 g/mol
InChI Key: UYVDJDYHRFRZNM-UHFFFAOYSA-N
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Description

N-(oxolan-3-ylmethylidene)hydroxylamine is a chemical compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . . This compound is characterized by the presence of an oxime functional group attached to a tetrahydrofuran ring. It is a liquid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(oxolan-3-ylmethylidene)hydroxylamine can be synthesized through the reaction of tetrahydro-3-furancarbaldehyde with hydroxylamine . The reaction typically occurs under mild conditions, with the aldehyde and hydroxylamine being mixed in a suitable solvent such as ethanol or methanol. The reaction is usually carried out at room temperature, and the product is obtained after purification through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion. The product is then purified using industrial-scale distillation or crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(oxolan-3-ylmethylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The oxime group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

N-(oxolan-3-ylmethylidene)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(oxolan-3-ylmethylidene)hydroxylamine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various biological molecules, affecting their function. The compound can also undergo redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and proteins involved in metabolic processes .

Comparison with Similar Compounds

N-(oxolan-3-ylmethylidene)hydroxylamine can be compared with other oxime compounds such as:

    Acetoxime: Similar in structure but with an acetyl group instead of the tetrahydrofuran ring.

    Benzaldoxime: Contains a benzene ring instead of the tetrahydrofuran ring.

    Cyclohexanone oxime: Has a cyclohexane ring instead of the tetrahydrofuran ring.

Uniqueness: this compound is unique due to the presence of the tetrahydrofuran ring, which imparts specific chemical properties and reactivity. This makes it suitable for specific applications where other oximes may not be as effective.

Properties

IUPAC Name

N-(oxolan-3-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-6-3-5-1-2-8-4-5/h3,5,7H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVDJDYHRFRZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270519
Record name 3-Furancarboxaldehyde, tetrahydro-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79710-87-5
Record name 3-Furancarboxaldehyde, tetrahydro-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79710-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furancarboxaldehyde, tetrahydro-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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